4-Chlorophenylmagnesium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;chlorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJIPJMUYCUTOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299786 | |

| Record name | (4-Chlorophenyl)magnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-77-8 | |

| Record name | Bromo(p-chlorophenyl)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)magnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(p-chlorophenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chlorophenylmagnesium Bromide (CAS 873-77-8)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

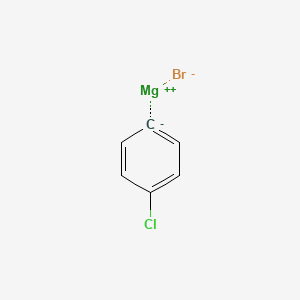

4-Chlorophenylmagnesium bromide, identified by CAS number 873-77-8, is a highly reactive organometallic compound known as a Grignard reagent.[1] It consists of a 4-chlorophenyl group bonded to a magnesium atom, which is also coordinated with a bromide ion.[1] This reagent is a powerful tool in organic synthesis, primarily serving as a strong nucleophile and a potent base.[1][2][3] Its utility in forming carbon-carbon bonds makes it invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates and other high-value chemical compounds.[1][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safe handling protocols.

Physicochemical and Safety Data

Accurate data is critical for the effective and safe use of any chemical reagent. The following tables summarize the key physicochemical properties and safety information for this compound.

Physicochemical Properties

This compound is typically supplied as a solution, most commonly in diethyl ether or tetrahydrofuran (B95107) (THF).[5][6][7] Its properties are largely influenced by the solvent used.

| Property | Value |

| CAS Number | 873-77-8[8][9][10] |

| Molecular Formula | C₆H₄BrClMg[6][8][9][10][11][12] |

| Molecular Weight | 215.76 g/mol [6][9][10][11][12] |

| Appearance | Light gray to yellow to brown-black solution[5][8] |

| Density | ~0.887 g/mL at 25 °C[6][8][13] |

| Boiling Point | 115 °C at 0.04 Torr[8] |

| Flash Point | -40 °C (-40 °F)[8] |

| Solubility | Soluble in diethyl ether and THF; reacts violently with water[5][6][8] |

Safety and Hazard Information

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable and reacts violently with water, releasing flammable gases that can spontaneously ignite.[14][15][16] It is also corrosive and can cause severe skin burns and eye damage.[11][14]

| Hazard Information | Details |

| Signal Word | Danger [11][14] |

| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[11] |

| Hazard Statements | H225: Highly flammable liquid and vapor[11][14] H260: In contact with water releases flammable gases which may ignite spontaneously[14][16] H302: Harmful if swallowed[11] H314: Causes severe skin burns and eye damage[11][14] H335/H336: May cause respiratory irritation or drowsiness and dizziness[11][14] |

| Precautionary Statements | P210, P231+P232, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[11][12] |

| Personal Protective Equipment (PPE) | Chemical splash goggles, flame-retardant lab coat, chemically resistant gloves (e.g., neoprene), NIOSH/MSHA-approved respirator[15][17] |

| Incompatible Materials | Water, acids, alcohols, protic solvents[1][16] |

| Fire Extinguishing Media | Dry chemical, dry sand, limestone powder. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [12][14] |

Synthesis and Experimental Protocols

Synthesis of this compound

The standard method for preparing this compound is by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium turnings in an anhydrous ether solvent.[8][18] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1][3]

Caption: Synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of the Grignard reagent. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Place a magnetic stir bar in the flask.

-

Flame-dry all glassware under a flow of inert gas to remove any adsorbed moisture.[2] Allow to cool to room temperature.

-

-

Reagent Preparation:

-

Weigh 1.2 equivalents of magnesium turnings and add them to the reaction flask.

-

In the dropping funnel, prepare a solution of 1.0 equivalent of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF.

-

-

Reaction Initiation:

-

Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium turnings.

-

The reaction may need initiation. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the flask.[18][19][20] Successful initiation is marked by the disappearance of the iodine color, bubble formation, and the appearance of a cloudy, grayish solution.[19]

-

-

Reaction Execution:

-

Once the reaction has started, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.[19] The reaction is exothermic and may not require external heating.[3]

-

After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

-

Completion and Use:

-

The resulting dark gray or brown solution is the this compound reagent. It is typically not isolated and is used directly in subsequent reactions.[3]

-

Applications in Organic Synthesis: The Grignard Reaction

This compound is primarily used as a nucleophile in Grignard reactions. A cornerstone of its application is the reaction with carbonyl compounds, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and produce alcohols after an acidic workup.[1][2][18]

References

- 1. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]

- 5. This compound | 873-77-8 [chemicalbook.com]

- 6. Manufacturers of this compound, 1.0 M in THF, CAS 873-77-8, C 1121, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Manufacturers of this compound, 2.0 M in diethyl ether, CAS 873-77-8, C 1120, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. chembk.com [chembk.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. 4-氯苯基溴化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.es [fishersci.es]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. cedar.wwu.edu [cedar.wwu.edu]

- 19. d.web.umkc.edu [d.web.umkc.edu]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Chlorophenylmagnesium Bromide for Researchers and Drug Development Professionals

An authoritative resource on the molecular characteristics, synthesis, and application of 4-Chlorophenylmagnesium bromide, a critical Grignard reagent in organic chemistry and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and significant applications, particularly in the realm of drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry who require a thorough understanding of this versatile organometallic compound.

Core Molecular and Physical Properties

This compound is a Grignard reagent characterized by the presence of a 4-chlorophenyl group attached to a magnesium bromide moiety.[1] This structure renders the carbon atom bonded to magnesium highly nucleophilic, making it a potent tool for the formation of carbon-carbon bonds.[1]

| Property | Value | Reference |

| Molecular Formula | C6H4BrClMg | [2] |

| Linear Formula | ClC6H4MgBr | [3][4] |

| Molecular Weight | 215.76 g/mol | [2][3][5] |

| CAS Number | 873-77-8 | [2] |

| Appearance | Typically a solution, ranging from light gray to yellow to brown-black | [5][6] |

| Density | Approximately 0.887 g/mL at 25 °C (for a 1.0 M solution in diethyl ether) | [4][5][7] |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) | [7] |

| Stability | Highly reactive and sensitive to air and moisture.[5][8] It can form explosive peroxides and reacts violently with water.[5][8][9] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of 1-bromo-4-chlorobenzene (B145707) with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for Grignard reagent synthesis.

Materials:

-

1-bromo-4-chlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Preparation: Assemble the flame-dried glassware, including the round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the entire apparatus is under an inert atmosphere of nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool. This process activates the magnesium surface.

-

Initiation: Add a small portion of a solution of 1-bromo-4-chlorobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Addition: Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion. The disappearance of most of the magnesium indicates the formation of the Grignard reagent. The resulting solution of this compound is then ready for use.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates. A notable application is in the synthesis of 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid, a key intermediate for the antimalarial drug Atovaquone.[2]

Synthetic Application Workflow: Synthesis of an Atovaquone Intermediate

The following workflow illustrates the use of this compound in a coupling reaction to form a precursor to Atovaquone.

Experimental Protocol: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexylcarboxylate

This protocol is adapted from patent literature describing the synthesis of an Atovaquone intermediate.[2]

Materials:

-

4-(4-methylbenzenesulfonic acid ester group)-methylcyclohexylcarboxylate

-

This compound solution in THF (0.5 M)

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a reaction flask containing a stirrer, add Copper(I) iodide and 4-(4-methylbenzenesulfonic acid ester group)-methylcyclohexylcarboxylate. Evacuate the flask and backfill with nitrogen gas three times.

-

Addition of Grignard Reagent: Cool the reaction mixture to 0°C. Under a nitrogen atmosphere, add the this compound solution in THF dropwise.

-

Reaction: Stir the reaction mixture at 0°C for 24 hours.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield methyl 4-chlorophenylcyclohexylcarboxylate.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

| Hazard | Precaution |

| Flammability | Highly flammable. Keep away from heat, sparks, and open flames.[8][9] |

| Reactivity | Reacts violently with water.[5][8][9] Air and moisture sensitive.[5][8] May form explosive peroxides.[8][9] |

| Health Hazards | Harmful if swallowed.[8] Causes severe skin burns and eye damage.[8] May cause drowsiness or dizziness.[8] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

-

Handle under an inert atmosphere (nitrogen or argon).

-

Store in a cool, dry place away from sources of ignition and moisture.

This guide provides essential technical information for the safe and effective use of this compound in research and development. Adherence to the outlined protocols and safety measures is crucial for successful and safe experimentation.

References

- 1. youtube.com [youtube.com]

- 2. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. medjpps.com [medjpps.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Sciencemadness Discussion Board - Grignard Reagent this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. web.alfredstate.edu [web.alfredstate.edu]

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenylmagnesium Bromide from 1-bromo-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Grignard reagent, 4-Chlorophenylmagnesium bromide, from its precursor 1-bromo-4-chlorobenzene (B145707). This synthesis is a critical step in various organic chemistry applications, particularly in the development of pharmaceutical intermediates. This document details the underlying chemical principles, provides a thorough experimental protocol, and presents quantitative data to ensure reproducibility and scalability.

Introduction

The formation of this compound is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. The synthesis leverages the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition with magnesium metal, leading to the chemoselective formation of the desired Grignard reagent. This selectivity is a key advantage, allowing for the targeted synthesis of this specific organometallic compound.

The resulting this compound is a highly reactive nucleophile and a strong base, making it a versatile reagent in organic synthesis. It readily reacts with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce the 4-chlorophenyl group into a target molecule. Its utility is particularly pronounced in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reaction Mechanism and Specificity

The core of the synthesis is the insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-chlorobenzene. This is an oxidative-addition reaction that proceeds on the surface of the magnesium. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide, forming a radical anion, which then collapses to form the organomagnesium species.

Due to the higher bond energy of the C-Cl bond compared to the C-Br bond, the reaction is highly selective for the formation of this compound. Under standard Grignard formation conditions, the C-Cl bond remains intact.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound, compiled from various literature sources. The yield of the Grignard reagent is often inferred from the yield of a subsequent reaction.

Table 1: Reactant and Reagent Specifications

| Component | Chemical Name | Molar Mass ( g/mol ) | Role |

| Starting Material | 1-bromo-4-chlorobenzene | 191.45 | Aryl halide precursor |

| Reagent | Magnesium (turnings) | 24.31 | Metal for Grignard formation |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et2O) | THF: 72.11, Et2O: 74.12 | Reaction medium |

| Initiator | Iodine (crystal) | 253.81 | Activator for magnesium surface |

Table 2: Reaction Conditions and Reported Yields

| Parameter | Value | Source(s) |

| Molar Ratio (Mg : ArBr) | 1.0 - 1.2 : 1.0 | Multiple sources |

| Solvent | Anhydrous THF or Diethyl Ether | Multiple sources |

| Reaction Temperature | Reflux temperature of the solvent | Multiple sources |

| Reaction Time | 1 - 2 hours | Multiple sources |

| Initiation | Small crystal of iodine | Multiple sources |

| Reported Yield | ~87% (inferred) | [1] |

| Crude Yield Range (of subsequent product) | 50 - 80% | [2] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

4.1. Materials and Equipment

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

1-bromo-4-chlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal

4.2. Procedure

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is completely dry to prevent quenching of the Grignard reagent.

-

Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Initiation: Add a single crystal of iodine to the flask. The iodine helps to activate the surface of the magnesium.

-

Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Preparation of Aryl Halide Solution: In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF or diethyl ether.

-

Reaction Initiation: Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Addition of Aryl Halide: Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of this compound will typically be a cloudy, grey to brownish solution.

-

Use of the Grignard Reagent: The prepared Grignard reagent is typically used immediately in the subsequent synthetic step without isolation.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Synthesis of this compound.

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The rate of addition of the alkyl/aryl halide should be carefully controlled.

-

Handling: this compound is a reactive and corrosive substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 1-bromo-4-chlorobenzene is a robust and highly selective method for preparing this valuable Grignard reagent. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous and inert environment, high yields of the desired product can be reliably obtained. This technical guide provides the necessary data and protocols to enable researchers and drug development professionals to successfully implement this synthesis in their work.

References

Solubility of 4-Chlorophenylmagnesium Bromide: A Technical Comparison of Tetrahydrofuran and Diethyl Ether

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Introduction

4-Chlorophenylmagnesium bromide is a versatile organometallic reagent frequently employed in the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules within the pharmaceutical and fine chemical industries. The choice of solvent is a critical parameter in Grignard reactions, profoundly influencing the reagent's stability, reactivity, and solubility. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents for these reactions due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of the solubility characteristics of this compound in these two essential solvents.

Quantitative Solubility Data

Direct, experimentally determined maximum solubility values for this compound in THF and diethyl ether are not extensively published. However, the concentrations of commercially available solutions provide a reliable indication of its minimum solubility in these solvents. This data is summarized in the table below.

| Solvent | Commercially Available Concentration (Molarity) | Reference |

| Tetrahydrofuran (THF) | 1.0 M | [2][3] |

| Diethyl Ether | 1.0 M, 2.0 M | [4][5] |

Table 1: Commercially available concentrations of this compound in THF and diethyl ether, indicating minimum solubility.

From this data, it can be inferred that the solubility of this compound is at least 1.0 M in THF and at least 2.0 M in diethyl ether under standard conditions.

Theoretical Framework: The Schlenk Equilibrium and Solvent Effects

The solubility and solution-state structure of Grignard reagents are governed by the Schlenk equilibrium, which describes the disproportionation of the organomagnesium halide (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[6] The position of this equilibrium is significantly influenced by the nature of the solvent.

Caption: The Schlenk Equilibrium for a Grignard Reagent.

Ethereal solvents like THF and diethyl ether stabilize the magnesium species by coordination. THF is a more polar and stronger Lewis base than diethyl ether, leading to the formation of more stable solvated complexes.[7] This enhanced solvation by THF can shift the Schlenk equilibrium towards the formation of the dialkylmagnesium and magnesium halide species. The individual solubilities of all species in the equilibrium mixture determine the overall solubility of the Grignard reagent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an ethereal solvent. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials

-

4-chlorobromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Iodine (for titration)

-

Anhydrous solvent for titration (e.g., THF)

-

Standardized solution of a suitable quenching agent (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline)

-

Schlenk flasks and other appropriate air-free technique glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure

4.2.1. Preparation of a Saturated Solution

-

To a flame-dried Schlenk flask under an inert atmosphere, add a pre-weighed amount of magnesium turnings.

-

Add a known volume of the anhydrous solvent (THF or diethyl ether) to the flask.

-

Slowly add an excess of 4-chlorobromobenzene to the stirred suspension of magnesium. The reaction is exothermic and may require initial gentle heating to initiate, followed by cooling to maintain a controlled reflux.

-

After the initial reaction subsides, continue stirring the mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure equilibrium is reached and a saturated solution is formed with some solid magnesium remaining.

4.2.2. Determination of Concentration by Titration

-

Allow the solid material in the saturated Grignard solution to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated syringe.

-

In a separate, flame-dried Schlenk flask under an inert atmosphere, place a known amount of a suitable indicator (e.g., a few crystals of 1,10-phenanthroline) and dissolve it in the anhydrous solvent.

-

Add the aliquot of the Grignard solution to the indicator solution.

-

Titrate the Grignard solution with a standardized solution of a quenching agent (e.g., sec-butanol in xylene) until a persistent color change is observed, indicating the endpoint.[1][8]

-

Repeat the titration at least twice to ensure accuracy.

-

Calculate the molar concentration of the this compound in the saturated solution.

References

- 1. researchgate.net [researchgate.net]

- 2. Manufacturers of this compound, 1.0 M in THF, CAS 873-77-8, C 1121, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound, 1M solution in THF/toluene, AcroSeal™ 100 mL [thermofisher.com]

- 4. Manufacturers of this compound, 2.0 M in diethyl ether, CAS 873-77-8, C 1120, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

Stability and Storage of 4-Chlorophenylmagnesium Bromide Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the stability and storage conditions for 4-Chlorophenylmagnesium bromide solution. Adherence to these guidelines is essential to ensure the reagent's efficacy, promote experimental reproducibility, and maintain a safe laboratory environment.

Overview and Chemical Properties

This compound (ClC₆H₄MgBr) is a Grignard reagent, a class of highly reactive organometallic compounds.[1] It is a potent nucleophile and a strong base, making it a versatile tool in organic synthesis for the formation of carbon-carbon bonds.[2][3] Typically supplied as a solution in ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), often in combination with toluene, its reactivity is also the source of its instability.[1][4][5][6][7][8]

The reagent exists in solution as a complex equilibrium of species, as described by the Schlenk equilibrium.[9][10] This equilibrium involves the monomeric Grignard reagent, the dimeric form, and the corresponding diorganomagnesium compound (bis(4-chlorophenyl)magnesium) and magnesium bromide.[9][10] The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Factors Affecting Stability and Degradation Pathways

The stability of this compound solution is compromised by exposure to several environmental factors. The primary degradation pathways are hydrolysis and oxidation.

Key Instability Factors:

-

Moisture: Grignard reagents react violently with water.[4][5][11][12] This reaction, known as hydrolysis or quenching, protonates the carbanion, yielding chlorobenzene (B131634) and magnesium hydroxobromide.[5] Even trace amounts of moisture from glassware, solvents, or the atmosphere can significantly reduce the molarity of the solution.[5][13]

-

Air (Oxygen): Exposure to oxygen leads to oxidation of the Grignard reagent. The initial product is a magnesium peroxide species, which upon hydrolysis can form a phenol (B47542) or other oxidation byproducts.[14] This process is often complex and can lead to a variety of impurities.

-

Elevated Temperatures: Heat can accelerate the degradation of the reagent and may lead to the decomposition of the solvent, particularly if peroxides are present.[4][12][15] Thermal decomposition can release hazardous gases and vapors, including hydrogen halides and carbon oxides.[12][16]

-

Light: Some Grignard reagents can be sensitive to light, which can promote decomposition.[4][5][12][15]

-

Solvent Degradation (Peroxide Formation): Ethereal solvents like diethyl ether and THF are prone to forming explosive peroxides upon storage, especially in the presence of air and light.[4][5][15] The risk of peroxide formation increases significantly after a container has been opened.

Decomposition Pathways

The primary decomposition pathways for this compound are illustrated below.

Caption: Primary decomposition pathways of this compound.

Recommended Storage Conditions

To maximize the shelf life and maintain the quality of this compound solution, the following storage conditions are imperative.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or below; some solutions recommend 2-8°C.[1][4][7] Avoid temperatures exceeding 30°C (86°F).[15] Note that colder temperatures may cause the precipitation of magnesium salts.[17] | Minimizes thermal degradation and solvent evaporation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5][15][17] | Prevents rapid degradation from reaction with atmospheric moisture and oxygen. |

| Container | Keep in the original, tightly sealed container.[15][17] Specialized packaging with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™) is highly recommended.[13] | Ensures an inert atmosphere and prevents contamination. |

| Light Exposure | Protect from direct sunlight and other strong light sources.[4][5][15] | Prevents light-induced decomposition. |

| Peroxide Prevention | Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][5][15] | Ethereal solvents can form explosive peroxides over time. |

Shelf Life: For solutions in THF/toluene, a shelf life of 12 months is often cited when stored under the recommended conditions.[5][13]

Experimental Protocols

General Handling Workflow

Due to its air and moisture sensitivity, this compound solution must be handled using specialized techniques to maintain an inert atmosphere. The use of a Schlenk line or a glovebox is standard practice.

Caption: General workflow for handling this compound solution.

Protocol for Transferring the Solution using a Syringe:

-

Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (nitrogen or argon).[13][15] The reaction vessel should be assembled and purged with inert gas.

-

Syringe Preparation: Dry the syringe and needle in an oven and cool in a desiccator or by flushing with inert gas.[13][15]

-

Reagent Bottle: Remove the reagent bottle from storage and allow it to warm to room temperature to prevent moisture condensation.

-

Inert Gas Inlet: Insert a needle connected to a source of inert gas (e.g., a balloon or a bubbler on a Schlenk line) through the septum of the reagent bottle to maintain positive pressure.

-

Withdrawal: Insert the dry syringe needle through the septum and into the solution. Withdraw a slightly larger volume of the reagent than required.

-

Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess solution back into the bottle.

-

Transfer: Quickly transfer the syringe to the reaction vessel and inject the reagent.

-

Cleaning: Immediately rinse the syringe and needle with a suitable quenching solvent (e.g., isopropanol), followed by water.

Determination of Molarity by Titration

The molarity of Grignard solutions can decrease over time. It is crucial to determine the exact concentration before use in a stoichiometric reaction. A common method is titration against a known amount of iodine.[18][19]

Experimental Protocol for Titration:

-

Preparation: In a flame-dried, inert-atmosphere-flushed flask equipped with a magnetic stir bar, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.[18] The addition of anhydrous lithium chloride (LiCl) can improve the endpoint determination.[18][19]

-

Titration Setup: Cool the iodine solution in an ice bath.

-

Titration: Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.

-

Endpoint: The endpoint is reached when the characteristic brown/violet color of the iodine disappears, and the solution becomes colorless or pale yellow.[18][19]

-

Calculation: The molarity of the Grignard reagent is calculated based on the 1:1 stoichiometry of the reaction with iodine.

Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)[19]

-

Replicates: Perform the titration in triplicate and average the results for accuracy.

Safety Precautions

This compound solution is a hazardous substance that requires careful handling.

-

Flammability: The solution is highly flammable, especially when in ethereal solvents.[4][5][6] Keep away from ignition sources.

-

Reactivity: Reacts violently with water and can ignite spontaneously.[4][5][12] It is also incompatible with acids, alcohols, and oxidizing agents.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and gloves.[4]

-

Handling Environment: All manipulations should be performed in a chemical fume hood.[15]

-

Spills: In case of a spill, do not use water. Use an inert absorbent material like sand or dry clay.

By following these guidelines, researchers can ensure the safe and effective use of this compound solution in their synthetic endeavors.

References

- 1. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Grignard Reagent this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound 1.0M 2-methyltetrahydrofuran 873-77-8 [sigmaaldrich.com]

- 8. This compound 1.0M diethyl ether 873-77-8 [sigmaaldrich.com]

- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | 873-77-8 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. web.mit.edu [web.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

4-Chlorophenylmagnesium bromide safety data sheet (SDS) handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 4-Chlorophenylmagnesium bromide. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound, a Grignard reagent, is highly reactive and poses significant hazards if not managed correctly.

Hazard Identification and Classification

This compound is a highly flammable and corrosive substance that reacts violently with water.[1][2][3][4] It is typically supplied as a solution in a flammable organic solvent, such as diethyl ether or a mixture of tetrahydrofuran (B95107) (THF) and toluene, which contributes significantly to its hazardous properties.

Primary Hazards:

-

Flammability: Extremely flammable liquid and vapor.[3][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][4]

-

Water Reactivity: Reacts violently with water, releasing flammable gases that may ignite spontaneously.[2][3][4][6]

-

Corrosivity: Causes severe skin burns and serious eye damage.[2][3][4][5]

-

Health Hazards: Harmful if swallowed and may be fatal if it enters the airways (aspiration hazard).[2][6] Vapors can cause drowsiness, dizziness, and respiratory tract irritation.[1][5][6] Prolonged or repeated exposure may lead to skin dryness or cracking and potential damage to organs such as the liver and kidneys.[1][6]

-

Peroxide Formation: May form explosive peroxides upon prolonged storage, especially when exposed to air or light.[1][2][3]

Quantitative Safety Data

The following tables summarize key quantitative safety data for this compound and its common solvents.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H4BrClMg | [1][7] |

| Molecular Weight | 215.76 g/mol | [1][5][7] |

| Appearance | Gray to brown-black liquid | [1] |

| Density | Approximately 0.850 - 1.005 g/mL at 25°C | [1] |

| Flash Point | -40°C (-40°F) for solution in diethyl ether | [1] |

| -21°C (-5.8°F) for solution in THF/toluene | [6] | |

| -13.0°C (8.6°F) for solution in 2-methyltetrahydrofuran (B130290) | [8] | |

| Water Solubility | Reacts violently | [1][9] |

Table 2: Exposure Limits for Common Solvents

| Chemical Name | ACGIH (TWA) | ACGIH (STEL) | NIOSH (IDLH) | OSHA (PEL) | Source |

| Ethyl Ether | 400 ppm | 500 ppm | 1900 ppm | 400 ppm (1200 mg/m³) | [1] |

No specific exposure limits have been established for this compound itself.[1]

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is mandatory to mitigate the risks associated with this compound.

Handling:

-

Inert Atmosphere: Handle the reagent under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1][2][3][10]

-

Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[1][2][4]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[1][2][3] Use spark-proof tools and explosion-proof equipment.[1][3][10]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][3][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[1][3][5]

-

Water Contact: Do not allow the reagent to come into contact with water or moisture.[1][2][3]

Storage:

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1][2][3]

-

Conditions: Keep containers tightly closed and store under an inert gas like nitrogen.[1][2][3] Protect from direct sunlight and heat.[2][3]

-

Peroxide Formation: Containers should be dated upon opening and periodically tested for the presence of peroxides.[1][2][3] If crystal formation is observed, it may indicate peroxide formation, and the container should be considered extremely dangerous and handled only by professionals.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

-

Eye and Face Protection: Wear chemical splash goggles and a face shield.[1][3] Eyewash stations and safety showers must be readily accessible.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Teflon) and a flame-retardant lab coat.[1][3] Inspect gloves before each use.[5]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]

-

Inhalation: Remove the individual from the exposure area to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Fire and Spill Response

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, dry sand, limestone powder, or sodium chloride-based extinguishers.[2][6]

-

Unsuitable Extinguishing Media: DO NOT USE WATER, carbon dioxide, or foam, as these will react violently with the Grignard reagent.[2][6][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Spill Response:

-

Immediate Actions: Evacuate the area and eliminate all ignition sources.[3][4] Ensure adequate ventilation.

-

Containment and Cleanup: Absorb the spill with an inert, dry material such as sand, silica (B1680970) gel, or a universal binder.[3][4] Do not use combustible materials like sawdust.[3]

-

Disposal: Collect the absorbed material in a suitable, closed container for disposal.[3][5] Do not expose the spilled material to water.[3]

Logical Workflow for Spill Management

The following diagram illustrates the logical steps for responding to a this compound spill.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.es [fishersci.es]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. (4-Chlorophenyl)magnesium bromide | C6H4BrClMg | CID 101888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-クロロフェニルマグネシウムブロミド 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 873-77-8 [chemicalbook.com]

- 10. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to the Reactivity of 4-Chlorophenylmagnesium Bromide with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-chlorophenylmagnesium bromide, a common Grignard reagent, with protic solvents. Understanding this reactivity is crucial for the successful design and execution of chemical syntheses involving this versatile organometallic compound. This document details the underlying chemical principles, presents available quantitative data, outlines experimental protocols for characterization, and provides visual representations of the key processes.

Core Principles of Reactivity

This compound (ClC₆H₄MgBr) is a potent nucleophile and a strong Brønsted-Lowry base.[1][2][3] The significant difference in electronegativity between the carbon atom of the chlorophenyl group and the magnesium atom results in a highly polarized carbon-magnesium bond, imparting considerable carbanionic character to the carbon. This inherent basicity dictates its vigorous and often violent reaction with protic solvents.[4][5]

Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen (in water and alcohols) or nitrogen (in amines). This hydrogen atom is acidic to varying degrees and readily reacts with the basic carbanion of the Grignard reagent in a rapid acid-base reaction known as protonolysis.[6][7][8] This reaction is typically much faster than the desired nucleophilic addition of the Grignard reagent to electrophilic centers like carbonyls.[6]

The general reaction of this compound with a protic solvent (H-A) can be represented as follows:

ClC₆H₄MgBr + H-A → ClC₆H₅ + Mg(A)Br

This reaction leads to the formation of chlorobenzene (B131634) and a magnesium salt, effectively quenching the Grignard reagent and rendering it unavailable for the intended synthetic transformations.[9] Consequently, all reactions involving Grignard reagents must be conducted under strictly anhydrous conditions to prevent loss of the reagent and ensure optimal yields of the desired product.[9]

Quantitative Data on Reactivity

For instance, the quenching of a Grignard reagent with water is a highly exothermic process. While specific data for this compound is not available, calorimetric investigations of other Grignard formations provide a framework for understanding the significant heat release during quenching.[10]

To facilitate comparative analysis, the following table provides a template for organizing experimental data on the reactivity of this compound with various protic solvents. Researchers can populate this table with their own experimental findings.

| Protic Solvent | pKa (in DMSO) | Enthalpy of Reaction (ΔH_rxn) (kJ/mol) | Relative Reaction Rate (qualitative) | Yield of Chlorobenzene (%) |

| Water (H₂O) | 31.4 | Highly Exothermic | Very Fast | >99 |

| Methanol (CH₃OH) | 29.0 | Exothermic | Very Fast | >99 |

| Ethanol (C₂H₅OH) | 29.8 | Exothermic | Very Fast | >99 |

| Isopropanol ((CH₃)₂CHOH) | 30.3 | Exothermic | Fast | >99 |

| Ammonia (NH₃) | 41 | Exothermic | Fast | >99 |

| Diethylamine ((C₂H₅)₂NH) | 40 | Exothermic | Moderate | >99 |

Note: The enthalpy and reaction rate values are qualitative and based on the general understanding of Grignard reactivity. Specific quantitative data would need to be determined experimentally.

Experimental Protocols

To quantitatively assess the reactivity of this compound with various protic solvents, the following experimental protocols can be employed.

Synthesis and Standardization of this compound

A standardized solution of the Grignard reagent is essential for obtaining reproducible quantitative data.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Standard solution of a secondary alcohol (e.g., 2-butanol) in anhydrous THF

-

1,10-Phenanthroline (as an indicator)

Procedure:

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask under a positive pressure of dry nitrogen.

-

Grignard Formation: Add a solution of 1-bromo-4-chlorobenzene in anhydrous ether or THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Completion: After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete reaction.

-

Standardization (Titration):

-

In a separate dry flask under nitrogen, add a known volume of the standard 2-butanol (B46777) solution and a few crystals of 1,10-phenanthroline.

-

Titrate this solution with the prepared Grignard reagent until the color of the indicator changes, indicating the endpoint.[4][11]

-

Calculate the molarity of the this compound solution.

-

Calorimetric Determination of Reaction Enthalpy

Reaction calorimetry can be used to measure the heat released during the reaction of the Grignard reagent with a protic solvent.

Materials:

-

Standardized this compound solution

-

Anhydrous protic solvent (e.g., water, methanol, ethanol)

-

Reaction calorimeter

Procedure:

-

Calorimeter Setup: Calibrate the reaction calorimeter according to the manufacturer's instructions.

-

Reaction:

-

Place a known volume of the standardized Grignard solution in the calorimeter vessel under an inert atmosphere.

-

Inject a known amount (stoichiometric equivalent or excess) of the anhydrous protic solvent.

-

Record the temperature change over time.

-

-

Data Analysis: Calculate the enthalpy of reaction (ΔH_rxn) based on the temperature change, the heat capacity of the system, and the moles of the limiting reagent.

Kinetic Analysis by Gas Evolution

For reactions that produce a gaseous product (e.g., reaction with an alcohol to produce an alkane from the alkyl group of a different Grignard, though not directly applicable here for the formation of chlorobenzene), monitoring the rate of gas evolution can be used to determine reaction kinetics. For the reaction with protic solvents, this method is less direct for the primary reaction but could be adapted for competitive reaction studies.

Materials:

-

Standardized this compound solution

-

Anhydrous protic solvent

-

Gas-tight reaction vessel connected to a gas burette or a pressure transducer

Procedure:

-

Apparatus Setup: Assemble the reaction vessel and ensure it is leak-proof.

-

Reaction:

-

Inject a known amount of the Grignard solution into the vessel.

-

Inject the protic solvent and start monitoring the volume or pressure of the evolved gas over time.

-

-

Data Analysis: The rate of reaction can be determined from the rate of gas evolution.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the protonolysis of this compound by a protic solvent.

Caption: General reaction pathway for the protonolysis of this compound.

Experimental Workflow for Synthesis and Standardization

This diagram outlines the key steps in the preparation and standardization of the Grignard reagent.

Caption: Workflow for the synthesis and standardization of this compound.

Logical Relationship of Reactivity

This diagram illustrates the logical relationship governing the reactivity of Grignard reagents with molecules containing both protic and electrophilic sites.

Caption: Logical flow of Grignard reagent reactivity with multifunctional molecules.

Conclusion

This compound exhibits high reactivity towards protic solvents, a characteristic driven by its strong basicity. This protonolysis reaction is rapid and highly exothermic, leading to the formation of chlorobenzene and the corresponding magnesium salt. For synthetic applications, it is imperative to work under strictly anhydrous conditions to prevent the quenching of the Grignard reagent. While extensive comparative quantitative data on the reactivity with a range of protic solvents is limited, the experimental protocols outlined in this guide provide a framework for researchers to obtain such valuable data. The provided diagrams offer a clear visual representation of the reaction mechanism and experimental workflows, aiding in the understanding and safe handling of this important organometallic reagent.

References

- 1. leah4sci.com [leah4sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Sciencemadness Discussion Board - Grignard Reagent this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Sciencemadness Discussion Board - Grignard with this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. hzdr.de [hzdr.de]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

An In-Depth Technical Guide to the Schlenk Equilibrium for Aryl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schlenk equilibrium in the context of aryl Grignard reagents. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the fundamental principles, quantitative aspects, and experimental methodologies associated with this critical equilibrium.

Core Concepts of the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of Grignard reagents.[1] It describes a reversible disproportionation reaction where two molecules of an organomagnesium halide (RMgX) equilibrate with a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[1] This equilibrium is not a simple monomeric exchange but is part of a more complex network of equilibria involving dimers and higher oligomers, especially at higher concentrations.[1][2]

The position of the Schlenk equilibrium is a critical determinant of the reactivity and nucleophilicity of a Grignard reagent solution.[3] Generally, the monomeric RMgX and the dialkylmagnesium (R₂Mg) species are considered to be the most reactive nucleophiles.[3] Understanding and controlling the position of this equilibrium is therefore paramount for achieving desired outcomes in organic synthesis.

Several factors influence the position of the Schlenk equilibrium:

-

The Organic Group (R): The steric bulk and electronic properties of the aryl group have a significant impact. Bulky aryl groups can shift the equilibrium.

-

The Halogen (X): The nature of the halide (Cl, Br, I) affects the Lewis acidity of the magnesium center and its bridging ability in dimeric structures.

-

Solvent: The coordinating ability of the solvent is one of the most dominant factors. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) stabilize the magnesium species through coordination.[2] Strongly coordinating solvents like THF tend to favor the monomeric species by breaking up oligomeric aggregates.[4]

-

Temperature: The equilibrium is temperature-dependent, allowing for thermodynamic studies through variable-temperature NMR spectroscopy.[1]

-

Concentration: At higher concentrations, the formation of dimers and higher oligomers becomes more prevalent.[1]

-

Additives: Lewis basic additives like dioxane can dramatically shift the equilibrium by selectively precipitating the magnesium dihalide as an insoluble complex, driving the equilibrium towards the formation of the diarylmagnesium species.[2]

Visualizing the Schlenk Equilibrium and Related Processes

To better understand the relationships between the different species in solution, the following diagrams, generated using the DOT language, illustrate the core Schlenk equilibrium, the influence of solvent, and a typical experimental workflow for its study.

Quantitative Data on the Schlenk Equilibrium

Quantifying the Schlenk equilibrium is essential for predicting and controlling the reactivity of aryl Grignard reagents. The equilibrium constant (K_eq) is defined as:

K_eq = [Ar₂Mg][MgX₂] / [ArMgX]²

Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, can be determined from the temperature dependence of K_eq using the Van't Hoff equation. The following table summarizes available quantitative data for selected aryl Grignard reagents.

| Aryl Grignard Reagent | Solvent | Temperature (°C) | K_eq | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Phenylmagnesium chloride | THF (dilute) | Not specified | 1.66 | Not reported | Not reported | [5] |

| [3,5-D₂]Phenylmagnesium bromide | THF | Variable | Not reported | +13.3 | +56 | [1] |

| [3,5-D₂]Phenylmagnesium bromide | 2-MeTHF | Variable | Not reported | -10.6 | -21 | [1] |

| 2,6-Dimethylphenylmagnesium bromide | THF | Variable | Not reported | +8.0 | +56 | [1] |

Note: The thermodynamic data were determined by variable-temperature NMR spectroscopy.[1]

Experimental Protocols

The study of the Schlenk equilibrium requires rigorous air- and moisture-free techniques due to the high reactivity of Grignard reagents. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary tool for quantitatively assessing the position of the equilibrium and determining its thermodynamic parameters.

Preparation of an NMR Sample of an Aryl Grignard Reagent under Inert Atmosphere

This protocol outlines the preparation of an NMR sample of an aryl Grignard reagent using a J-Young NMR tube and Schlenk line techniques to ensure an inert atmosphere.

Materials and Equipment:

-

J-Young NMR tube

-

Schlenk line with vacuum and inert gas (N₂ or Ar) supply

-

Appropriate NMR tube adapter for the Schlenk line

-

Gastight syringes and needles

-

Cannula (if transferring from a reaction flask)

-

Deuterated solvent (e.g., THF-d₈), dried over a suitable drying agent and degassed.

-

Solution of the aryl Grignard reagent in a non-deuterated ethereal solvent.

Procedure:

-

Drying and Assembly: Ensure the J-Young NMR tube is thoroughly oven-dried and allowed to cool under a stream of inert gas. Attach the NMR tube to the Schlenk line using the adapter.

-

Inerting the NMR Tube: Evacuate the NMR tube by opening the vacuum tap on the Schlenk line. Be cautious to avoid rapid pressure changes. After evacuation, refill the tube with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.

-

Transfer of the Grignard Solution: Under a positive pressure of inert gas, carefully transfer approximately 0.5-0.6 mL of the aryl Grignard solution into the J-Young NMR tube using a gastight syringe and needle or via cannula transfer from the reaction vessel.

-

Addition of Deuterated Solvent: Using a separate gastight syringe, add the required amount of degassed deuterated solvent (e.g., THF-d₈) to the NMR tube.

-

Sealing the Tube: While maintaining a positive pressure of inert gas, securely screw the Teflon tap of the J-Young tube to seal it.

-

Final Preparation: Once sealed, the NMR tube can be detached from the Schlenk line. Gently invert the tube several times to ensure the solution is homogeneous. The sample is now ready for NMR analysis.

Determination of the Schlenk Equilibrium Constant by Variable-Temperature ¹H NMR Spectroscopy

This protocol describes the acquisition and analysis of VT-¹H NMR spectra to determine the equilibrium constant and thermodynamic parameters of the Schlenk equilibrium.

Equipment:

-

NMR spectrometer equipped with a variable-temperature unit.

-

Prepared J-Young NMR tube containing the aryl Grignard reagent.

Procedure:

-

Initial Setup and Shimming: Insert the NMR sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to obtain optimal resolution at room temperature.

-

Acquisition of Spectra at Different Temperatures:

-

Set the spectrometer to the desired starting temperature (e.g., 298 K). Allow the temperature to equilibrate for at least 5-10 minutes.

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration.

-

Incrementally change the temperature (e.g., in 10 K steps) to the next desired value. Allow for temperature equilibration at each new temperature before acquiring the next spectrum. Repeat this process over the desired temperature range. It is advisable to acquire spectra both on cooling and heating to check for hysteresis.

-

-

Data Processing and Analysis:

-

Process each spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the signals corresponding to the aryl protons of the ArMgX species and the Ar₂Mg species. These species will have distinct chemical shifts.

-

Carefully integrate the well-resolved signals for both species in each spectrum.

-

-

Calculation of the Equilibrium Constant (K_eq):

-

From the integrals, determine the relative concentrations of ArMgX and Ar₂Mg. Let I(ArMgX) be the integral of a set of protons on the ArMgX species and I(Ar₂Mg) be the integral of the corresponding protons on the Ar₂Mg species. The concentration of MgX₂ is half the concentration of Ar₂Mg, assuming the equilibrium is the only process occurring.

-

Calculate K_eq at each temperature using the integrated values.

-

-

Van't Hoff Analysis:

-

Plot ln(K_eq) versus 1/T (where T is in Kelvin).

-

Perform a linear regression on the data points.

-

The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant (8.314 J/mol·K). From this, the standard enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be calculated.

-

Conclusion

The Schlenk equilibrium is a dynamic and multifaceted aspect of aryl Grignard reagent chemistry. A thorough understanding of the factors that influence this equilibrium is crucial for controlling the reactivity and selectivity of these indispensable synthetic tools. The quantitative data and detailed experimental protocols provided in this guide offer researchers a solid foundation for investigating and manipulating the Schlenk equilibrium in their own work, ultimately leading to more predictable and efficient synthetic outcomes in drug discovery and development.

References

An In-depth Technical Guide to 4-Chlorophenylmagnesium Bromide 1M in THF for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4-Chlorophenylmagnesium bromide, a versatile Grignard reagent crucial for carbon-carbon bond formation in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Commercial Availability and Specifications

This compound is readily available from several commercial suppliers, typically as a 1M solution in tetrahydrofuran (B95107) (THF). Variations in solvent and concentration may also be offered to suit specific reaction requirements. Below is a summary of common product offerings.

| Supplier | Product Description | CAS Number | Molecular Formula | Concentration | Solvent(s) |

| Thermo Fisher Scientific | This compound, 1M solution in THF/toluene, AcroSeal™ | 873-77-8 | C₆H₄BrClMg | 1.0 M | THF/Toluene |

| Sigma-Aldrich (MilliporeSigma) | This compound solution | 873-77-8 | ClC₆H₄MgBr | 1.0 M | THF, Diethyl ether, 2-Methyltetrahydrofuran |

| Ottokemi | This compound, 1.0 M in THF | 873-77-8 | ClC₆H₄MgBr | 1.0 M | THF |

| Synthonix | This compound, 1.0 M in THF | 873-77-8 | C₆H₄BrClMg | 1.0 M | THF |

| American Elements | This compound | 873-77-8 | C₆H₄BrClMg | Varies | Varies |

Safety, Handling, and Storage

Grignard reagents are highly reactive and require careful handling in a controlled laboratory environment.

2.1. Hazard Identification

-

Flammability: Highly flammable liquid and vapor. Solutions in THF and diethyl ether have low flash points.

-

Reactivity: Reacts violently with water and protic solvents, releasing flammable gases.[1] It is also sensitive to air and moisture.[1]

-

Health Hazards: Causes severe skin burns and eye damage.[2] May cause respiratory irritation, drowsiness, or dizziness. Harmful if swallowed.

2.2. Handling and Storage Recommendations

-

Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture and oxygen.

-

Dry Glassware and Solvents: All glassware and solvents must be scrupulously dried before use to avoid quenching the Grignard reagent.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[3] Containers should be kept tightly sealed. The solution has a limited shelf life, and some suppliers recommend a shelf life of 12 months when stored properly.[2]

-

Peroxide Formation: Solutions in ethers like THF and diethyl ether can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1][2] Containers should be dated upon opening and checked for peroxides periodically.

Quality Control: Determination of Grignard Reagent Concentration

The accurate concentration of a Grignard reagent is critical for stoichiometric control in reactions. Titration is the most common method for determining the molarity of this compound solutions.

3.1. Titration with a Standardized Alcohol Solution

This is a widely used and reliable method.

-

Principle: A known amount of a protic compound, such as a dry alcohol (e.g., sec-butanol or menthol), is reacted with the Grignard reagent.[4][5] An indicator is used to visualize the endpoint.

-

Indicator: 1,10-Phenanthroline is a common indicator. It forms a colored complex with the Grignard reagent.[4][5] At the endpoint, when all the Grignard reagent has been consumed by the alcohol, the colored complex disappears.

-

Procedure Outline:

-

A precise volume of the this compound solution is added to a dry, inert-atmosphere flask containing a small amount of the indicator.

-

The solution is then titrated with a standardized solution of a dry alcohol until the color of the indicator disappears.

-

The molarity of the Grignard reagent is calculated based on the volume of the titrant used.

-

3.2. Potentiometric Titration

This method offers high precision and does not rely on a visual endpoint.

-

Principle: The Grignard reagent is titrated with a standard solution of an alcohol, and the potential difference is measured using an electrode.[6] The endpoint is determined from the inflection point of the titration curve.[6]

Experimental Protocols: Synthetic Applications

This compound is a versatile nucleophile used in a variety of organic transformations, most notably in the formation of new carbon-carbon bonds.

4.1. Kumada Cross-Coupling Reaction for the Synthesis of Biaryls

The Kumada coupling is a transition metal-catalyzed reaction between a Grignard reagent and an organic halide.[5][7]

-

General Reaction Scheme: Ar-MgBr + Ar'-X --(Catalyst)--> Ar-Ar' + MgBrX (where Ar = 4-chlorophenyl, Ar' = another aryl group, X = halide, and the catalyst is typically a nickel or palladium complex)

-

Detailed Experimental Protocol (Example):

-

To a dry, inert-atmosphere reaction flask, add the aryl halide (1.0 eq) and a suitable palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Add dry THF as the solvent.

-

Slowly add the 1M solution of this compound in THF (1.1-1.5 eq) to the reaction mixture at room temperature.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

-

4.2. Reaction with Aldehydes and Ketones to Synthesize Alcohols

Grignard reagents readily add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3]

-

General Reaction Scheme:

-

R₂C=O + 4-ClC₆H₄MgBr → (4-ClC₆H₄)R₂C-OMgBr

-

(4-ClC₆H₄)R₂C-OMgBr + H₃O⁺ → (4-ClC₆H₄)R₂C-OH + Mg²⁺ + Br⁻ + H₂O

-

-

Detailed Experimental Protocol (Example with Benzaldehyde):

-

In a dry, inert-atmosphere flask, dissolve benzaldehyde (B42025) (1.0 eq) in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the 1M solution of this compound in THF (1.1 eq) dropwise to the cooled solution of benzaldehyde.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours).

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting alcohol can be purified by column chromatography or recrystallization.

-

4.3. Reaction with Esters to Synthesize Tertiary Alcohols

Grignard reagents react with esters in a two-fold addition to yield tertiary alcohols.[8][9]

-

General Reaction Scheme:

-

RCOOR' + 4-ClC₆H₄MgBr → (4-ClC₆H₄)C(O)R + R'OMgBr

-

(4-ClC₆H₄)C(O)R + 4-ClC₆H₄MgBr → (4-ClC₆H₄)₂C(R)OMgBr

-

(4-ClC₆H₄)₂C(R)OMgBr + H₃O⁺ → (4-ClC₆H₄)₂C(R)OH + Mg²⁺ + Br⁻ + H₂O

-

-

Detailed Experimental Protocol (Example with Ethyl Benzoate):

-

To a dry, inert-atmosphere flask, add a 1M solution of this compound in THF (2.2 eq).

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of ethyl benzoate (B1203000) (1.0 eq) in anhydrous THF to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The tertiary alcohol product is isolated through extraction, followed by washing, drying, and purification steps.

-

Mandatory Visualizations

5.1. Logical Workflow for Handling this compound

Figure 1: General Workflow for Handling this compound.

5.2. Catalytic Cycle of the Kumada Cross-Coupling Reaction

Figure 2: Catalytic Cycle of the Kumada Coupling.

5.3. Reaction of this compound with an Ester

Figure 3: Reaction Pathway of a Grignard Reagent with an Ester.

References

- 1. Sciencemadness Discussion Board - Grignard Reagent this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Kumada Coupling | NROChemistry [nrochemistry.com]